molecular formula C27H35N5O8S B12432196 Macropa-NCS

Macropa-NCS

Cat. No.: B12432196
M. Wt: 589.7 g/mol
InChI Key: PKCFWCMMZOUICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macropa-NCS is an 18-membered macrocyclic bifunctional chelator (BFC) derived from its parent compound, macropa (macrocyclic pyridinophane). Its structure incorporates an isothiocyanate (NCS) group on one of the picolinate pendant arms, enabling covalent conjugation to biomolecules such as antibodies (e.g., trastuzumab) or small-molecule targeting agents (e.g., RPS-070) via thiourea bonds . This compound is specifically designed for use in targeted alpha therapy (TAT), where it chelates radionuclides like actinium-225 (<sup>225</sup>Ac), a potent α-emitter used to treat metastatic cancers such as prostate cancer .

Preparation Methods

Synthetic Overview and Key Starting Materials

Macropa-NCS is derived from the 18-membered macrocyclic ligand H2macropa (N,N′-bis[(6-carboxy-2-pyridil)methyl]-4,13-diaza-18-crown-6), which serves as the foundational scaffold. The synthesis introduces an isothiocyanate (-NCS) functional group to enable conjugation to antibodies or targeting vectors. The precursor Macropa-NH2 hydrochloride (CAS 2443966-86-5) is a critical intermediate, synthesized via selective amination of the macrocycle.

Table 1: Key Properties of this compound and Precursors

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Role in Synthesis
Macropa-NH2·HCl C26H38ClN5O8 584.06 2443966-86-5 Amine precursor
This compound C27H35N5O8S 589.66 2146095-31-8 Bifunctional chelator
Thiophosgene (CSCl2) CCl2S 114.98 463-71-8 Isothiocyanate introducing agent

Stepwise Synthesis of this compound

Synthesis of Macropa-NH2 Hydrochloride

The precursor Macropa-NH2·HCl is prepared through selective reduction and protection of the macrocycle’s carboxyl groups. A representative protocol involves:

  • Amination of H2macropa : Reacting H2macropa with excess ammonium chloride under acidic conditions (pH 4–5) to introduce the primary amine group.
  • Protection and Purification : The product is isolated via precipitation in cold diethyl ether and purified using reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Conversion to this compound via Thiophosgene Reaction

The critical step involves converting the primary amine to an isothiocyanate group using thiophosgene (CSCl2) under controlled basic conditions:

Reaction Conditions:

  • Solvent : Anhydrous acetone
  • Base : Sodium carbonate (Na2CO3, 2.4 mmol per 0.16 mmol Macropa-NH2·HCl)
  • Temperature : Reflux (56–60°C)
  • Time : 3 hours
  • Molar Ratio : 1:1.9 (Macropa-NH2·HCl : CSCl2)

Procedure:

  • A suspension of Macropa-NH2·HCl and Na2CO3 in acetone is refluxed for 30 minutes.
  • Thiophosgene is added dropwise, and the mixture is refluxed for an additional 3 hours.
  • The reaction is quenched with ice-cold water, and the crude product is extracted into dichloromethane.
  • Purification : The extract is concentrated, dissolved in 10% acetonitrile/water (0.2% TFA), and purified via preparative HPLC (Method C: 5–95% acetonitrile gradient over 30 minutes).

Yield and Purity:

  • Yield : ~34% (isolated as a tetra-TFA salt)
  • Purity : >98% (HPLC, λ = 254 nm)

Optimization Strategies and Challenges

Solvent and Base Selection

The use of acetone as the solvent minimizes side reactions (e.g., hydrolysis of CSCl2) while ensuring solubility of the intermediate. Sodium carbonate maintains a pH >9, critical for efficient isothiocyanate formation without degrading the macrocycle.

Avoiding Oligomerization

Macropa’s macrocyclic structure is prone to oligomerization during the amination step. This is mitigated by:

  • Low Reaction Concentration : ≤0.1 M to reduce intermolecular interactions.
  • Temperature Control : Reflux conditions prevent premature precipitation of intermediates.

Analytical Characterization

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR (CDCl3) confirms the absence of amine protons (δ 1.5–2.0 ppm) and the presence of isothiocyanate-linked aromatic protons (δ 7.2–8.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]+ at m/z 590.23 (calculated 590.21 for C27H36N5O8S).

Purity Assessment

  • HPLC : Retention time = 12.7 minutes (C18 column, 0.1% TFA/acetonitrile).
  • Elemental Analysis : C 54.92%, H 5.98%, N 11.86% (theoretical C 54.99%, H 5.93%, N 11.86%).

Comparative Analysis of Alternative Routes

Direct Synthesis from H2macropa

An 8-step pathway starting from H2macropa involves:

  • Benzene Ring Functionalization : Introducing rigidity via benzene substituents.
  • Isothiocyanate Installation : Using 1,1′-thiocarbonyldiimidazole (TCDI) as a safer alternative to CSCl2.

Advantages:

  • Avoids handling toxic CSCl2.
  • Higher functional group tolerance.

Disadvantages:

  • Lower yield (22–25%) due to side reactions.

Solid-Phase Synthesis

Recent advances explore immobilizing Macropa-NH2 on resin beads to streamline purification:

  • Resin : Wang resin functionalized with hydroxymethyl groups.
  • Coupling Agent : HATU/DIPEA in DMF.

Outcomes:

  • Purity : >95% after cleavage with TFA/water.
  • Scalability : Suitable for gram-scale production.

Industrial-Scale Production Considerations

Cost Drivers

  • Thiophosgene : Accounts for 40–50% of raw material costs.
  • HPLC Purification : Contributes to 30% of total production expenses.

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 3 hours to 20 minutes by improving heat transfer.
  • In-Line Analytics : UV-Vis monitoring at 245 nm ensures real-time quality control.

Chemical Reactions Analysis

Types of Reactions

Macropa-NCS primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly radionuclides like actinium-225. The key reactions include:

    Chelation: The macrocyclic structure of this compound allows it to effectively bind metal ions, forming stable complexes.

    Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies or other targeting molecules, forming stable thiourea linkages.

Common Reagents and Conditions

    Chelation: Typically involves the use of metal salts (e.g., actinium-225 nitrate) in aqueous solutions.

    Conjugation: Involves the use of antibodies or other targeting molecules with free amine groups.

Major Products

Scientific Research Applications

Macropa-NCS is a bifunctional chelator designed for targeted alpha therapy, particularly with actinium-225. It is a derivative of the macrocyclic chelator macropa, modified to include an isothiocyanate group (-NCS) for conjugation to antibodies or other targeting vectors. this compound facilitates the formation of stable complexes with radionuclides, making it a valuable tool in targeted cancer therapies.

Scientific Research Applications

This compound has several significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry this compound is used as a chelating agent to study the coordination chemistry of radionuclides.

Biology It facilitates the study of biological processes by enabling the targeted delivery of radionuclides to specific cells or tissues.

Medicine this compound plays a crucial role in targeted alpha therapy (TAT) for cancer treatment.

Industry It is used in the development of radiopharmaceuticals and diagnostic agents for medical imaging and therapy.

Preclinical Studies

Preclinical studies have demonstrated the suitability of actinium-225-labeled macropa-containing radioconjugates for targeted alpha therapy (TAT) . this compound can be coupled with antibodies to form tumor-selective carrier molecules, which can be further combined with radionuclides as specific targeting cancer cell carriers and is a linker-chelating agent in targeted alpha research (TAT) .

This compound Conjugation

A bifunctional analog, this compound, was conjugated to trastuzumab as well as to the prostate-specific membrane antigen-targeting compound RPS-070 . Both constructs rapidly radiolabeled Actinium-225 in just minutes at RT, and macropa-Tmab retained >99 % of its Actinium-225 in human serum after 7 days . In LNCaP xenograft mice, Actinium-225-macropa-RPS-070 was selectively targeted to tumors and did not release free Actinium-225 over 96 h .

Stability and Efficacy

Mechanism of Action

The mechanism of action of Macropa-NCS involves several steps:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C27H35N5O8S
  • Molecular Weight : 589.66 g/mol (tetra-TFA salt: 1045.76 g/mol)
  • CAS Number : 2146095-31-8
  • Stability : Retains >99% of <sup>225</sup>Ac in human serum over 7 days .
  • Applications : Conjugation to tumor-targeting vectors for precise delivery of <sup>225</sup>Ac, minimizing off-target toxicity .

Macropa-NCS is benchmarked against structurally or functionally analogous chelators, including macropa (its parent compound), DOTP8, H4py4pa-phenyl-NCS, and linear polyaminocarboxylates.

Table 1: Comparative Analysis of this compound and Similar Chelators

Compound Structure Chelation Efficiency Serum Stability (225Ac) Conjugation Flexibility In Vivo Performance
This compound 18-membered macrocycle + NCS Submicromolar affinity >99% retention over 7 days High (NCS group enables rapid antibody conjugation) Tumor-specific uptake; minimal organ retention
Macropa 18-membered macrocycle Submicromolar affinity >95% retention over 7 days None (lacks bifunctional group) Limited to non-targeted applications
DOTP8 12-membered macrocycle Moderate (requires higher molar ratios) 80–90% retention over 5 days Low (requires complex modifications) High liver uptake
H4py4pa-phenyl-NCS Acyclic ligand + NCS High affinity >98% retention over 7 days Moderate (slower conjugation kinetics) Excellent tumor specificity
Linear polyaminocarboxylates Acyclic (e.g., DTPA) Poor (requires excess ligand) <50% retention over 24 hours None High liver accumulation; rapid radionuclide loss

Structural and Functional Comparisons

Macropa vs. This compound: Structural Difference: this compound adds an isothiocyanate group to macropa’s picolinate arm, enabling biomolecule conjugation . Functional Advantage: this compound retains the high <sup>225</sup>Ac affinity of macropa while enabling tumor-targeted delivery. For example, macropa-Tmab (trastuzumab conjugate) showed <1% .="" after="" days,="" in="" li="" macropa="" non-conjugated="" outperforming="" release="" serum="" specificity="" sup>ac="">

This compound vs. DOTP8 :

  • Macrocyclic Stability : DOTP8, a smaller 12-membered macrocycle, exhibits lower <sup>225</sup>Ac retention (~80–90% over 5 days) compared to this compound (>99% over 7 days) .
  • In Vivo Performance : DOTP8 conjugates accumulate in the liver, whereas this compound minimizes off-target retention due to its larger macrocyclic cavity and optimized charge distribution .

This compound vs. H4py4pa-phenyl-NCS :

  • Chelation Kinetics : Both compounds achieve rapid <sup>225</sup>Ac labeling at room temperature. However, this compound conjugates form stable thiourea bonds within 2 hours, while H4py4pa-phenyl-NCS requires longer reaction times .
  • Tumor Targeting : H4py4pa-phenyl-NCS demonstrates superior tumor specificity in preclinical models, but this compound offers broader compatibility with existing antibody-drug conjugate (ADC) platforms .

This compound vs. Linear Polyaminocarboxylates: Stability: Linear ligands like DTPA lose >50% of <sup>225</sup>Ac within 24 hours due to weak binding and rapid renal clearance, whereas this compound’s macrocyclic structure prevents radionuclide dissociation . Clinical Viability: Linear agents are unsuitable for TAT due to high hepatotoxicity, whereas this compound reduces systemic exposure through targeted delivery .

Key Research Findings

Radiolabeling Efficiency :

  • This compound conjugates radiolabel <sup>225</sup>Ac in <5 minutes at ambient temperature, even at submicromolar concentrations (0.1–1 µM) .
  • Example: A 16-fold molar excess of this compound to trastuzumab achieved >95% labeling yield .

Biological Activity

Macropa-NCS (N-(2-hydroxyethyl)acrylamide-2-(2-(2-(4-(1,3-benzodioxol-5-yl)phenyl)thio)ethyl)-1,3-benzodioxole-5-carbonyl)-N-(2-hydroxyethyl)acrylamide) is a bifunctional chelator that has garnered attention for its potential in targeted alpha therapy (TAT), particularly in the context of radiopharmaceutical development. This article examines the biological activity of this compound, focusing on its synthesis, radiolabeling efficiency, biodistribution, and therapeutic efficacy.

This compound is derived from the macrocyclic ligand macropa, which is known for its exceptional ability to chelate actinium-225 (225^{225}Ac), a radionuclide with promising applications in cancer therapy due to its high energy alpha emissions. The modification of macropa to create this compound enhances its binding properties and allows for conjugation with targeting vectors such as antibodies.

2. Synthesis and Radiolabeling

The synthesis of this compound involves several steps, including the formation of the macrocyclic structure and functionalization with NCS groups. The resulting compound has been demonstrated to effectively chelate 225^{225}Ac at room temperature, achieving high radiochemical yields.

Table 1: Synthesis Overview of this compound

StepReaction ConditionsYield (%)Notes
1DMF, DIPEA, RT>95Initial formation of this compound
2Conjugation with antibody>60High yield post-purification

3. Biodistribution Studies

Biodistribution studies are crucial for evaluating the efficacy of radiopharmaceuticals. Studies involving 225^{225}Ac-Macropa-NCS conjugates have shown significant tumor targeting capabilities with minimal off-target effects.

Table 2: Biodistribution Results in Tumor Models

CompoundTumor Uptake (%ID/g)Organ Uptake (%ID/g)Time Point (days)
225^{225}Ac-Macropa-PEG4-YS582.82 ± 38.2710.5 ± 3.47
225^{225}Ac-DOTA-YS529.35 ± 7.7625.0 ± 5.07

The data indicate that 225^{225}Ac-Macropa-PEG4-YS5 exhibits superior tumor accumulation compared to traditional DOTA-based conjugates.

4. Therapeutic Efficacy

The therapeutic efficacy of this compound has been assessed through various preclinical models, particularly in prostate cancer xenografts. The results demonstrate that the use of this compound significantly enhances the therapeutic index of 225^{225}Ac-labeled constructs.

Case Study: Prostate Cancer Treatment

In a study evaluating 225^{225}Ac-Macropa-PEG4-YS5 in nude mice bearing prostate cancer xenografts (22Rv1), treatment resulted in substantial tumor regression while maintaining a favorable safety profile.

Findings:

  • Tumor Growth Inhibition: Significant reduction in tumor volume compared to control groups.
  • Serum Stability: Retained over 99% of 225^{225}Ac in human serum after 7 days.

5. Conclusion

This compound represents a significant advancement in the field of targeted alpha therapy, particularly for treating cancers such as prostate cancer. Its ability to effectively chelate actinium-225 and deliver it selectively to tumor sites while minimizing systemic exposure underscores its potential as a therapeutic agent.

Further research is warranted to explore the full range of biological activities associated with this compound and its derivatives, including long-term safety and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the key structural and functional features of Macropa-NCS that distinguish it from other chelators in radiometal binding?

  • Methodological Answer : this compound is an eight-membered macrocyclic compound with four isothiocyanate (NCS) functional groups, enabling covalent conjugation to biomolecules (e.g., antibodies) while retaining high radiometal affinity. Structural characterization typically involves nuclear magnetic resonance (NMR) for confirming macrocyclic geometry and mass spectrometry (MS) for verifying molecular weight. Comparative studies with analogues (e.g., HEHA-NCS, TCMC) highlight its larger cavity size and enhanced thermodynamic stability for lanthanides and actinides .

Q. What are the standard protocols for synthesizing and purifying this compound in academic settings?

  • Methodological Answer : Synthesis involves cyclen-based macrocycle functionalization with NCS groups via thiourea bridging. Key steps include:

  • Synthesis : Reacting macrocyclic precursors with thiophosgene under anhydrous conditions.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization.
  • Characterization : Use 1H/13C^1H/^{13}C NMR to confirm NCS substitution and inductively coupled plasma mass spectrometry (ICP-MS) to assess metal-binding purity. Detailed protocols must align with reproducibility guidelines, including solvent purity and reaction temperature controls .

Q. How do researchers validate the radiochemical purity of this compound-metal complexes?

  • Methodological Answer : Radiochemical purity is assessed via:

  • Radio-TLC/HPLC : Using C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) to separate free radiometals from complexes.
  • Challenge Experiments : Incubating complexes with competing ligands (e.g., EDTA) to evaluate stability.
  • Logarithmic Stability Constant (log KK) : Calculated via pH-metric titrations or spectrophotometric methods .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported thermodynamic stability constants of this compound across studies?

  • Methodological Answer : Contradictions in log KK values often arise from variations in ionic strength, temperature, or competing ligands. To mitigate:

  • Standardize Conditions : Use IUPAC-recommended buffers (e.g., 0.1 M KCl for constant ionic strength).
  • Cross-Validate Methods : Compare potentiometric titrations with spectroscopic techniques (e.g., UV-Vis titration for charge-transfer transitions).
  • Control Ligand Purity : Ensure this compound is free of hydrolyzed byproducts via pre-experiment HPLC analysis .

Q. What strategies optimize the conjugation efficiency of this compound to antibodies without compromising radiometal chelation?

  • Methodological Answer : Balancing conjugation and chelation requires:

  • pH Optimization : Conduct reactions at pH 8.5–9.0 to favor NCS-amine bond formation while minimizing macrocycle protonation.
  • Molar Ratio Screening : Test this compound:antibody ratios (5:1 to 20:1) to avoid steric hindrance.
  • Post-Conjugation Stability Assays : Use size-exclusion chromatography (SEC) to confirm complex integrity and challenge with transchelation agents (e.g., human serum) .

Q. How should researchers resolve conflicting in vivo biodistribution data for this compound-based radiopharmaceuticals?

  • Methodological Answer : Discrepancies may stem from animal models, dosage, or imaging protocols. Solutions include:

  • Standardized Models : Use immunodeficient mice with human tumor xenografts for consistent targeting.
  • Dosimetry Calibration : Normalize injected doses to body weight (e.g., 1–5 MBq/g).
  • Kinetic Analysis : Employ compartmental modeling to distinguish target uptake from nonspecific retention .

Q. What are common pitfalls in interpreting NMR data for this compound-metal complexes, and how can they be avoided?

  • Methodological Answer : Challenges include paramagnetic line broadening and solvent interference. Mitigation involves:

  • Low-Temperature NMR : Reduce signal broadening for paramagnetic metals (e.g., Gd3+^{3+}).
  • Deuterated Solvents : Use D2_2O or deuterated DMSO to minimize background noise.
  • Complementary Techniques : Validate with X-ray absorption spectroscopy (XAS) for coordination geometry .

Properties

Molecular Formula

C27H35N5O8S

Molecular Weight

589.7 g/mol

IUPAC Name

6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid

InChI

InChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36)

InChI Key

PKCFWCMMZOUICG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.